Cas no 2648994-33-4 (N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide)

N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide 化学的及び物理的性質
名前と識別子
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- 2648994-33-4
- EN300-840431
- N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide
- N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide
-
- インチ: 1S/C13H25NO4/c1-8(2)9(3)12(16)14-6-10(15)11-7-17-13(4,5)18-11/h8-11,15H,6-7H2,1-5H3,(H,14,16)
- InChIKey: LUVAUQSZHGQJLG-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)OCC1C(CNC(C(C)C(C)C)=O)O
計算された属性
- せいみつぶんしりょう: 259.17835828g/mol
- どういたいしつりょう: 259.17835828g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 67.8Ų
N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-840431-1.0g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 95.0% | 1.0g |
$1256.0 | 2025-02-21 | |
Enamine | EN300-840431-0.25g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 95.0% | 0.25g |
$1156.0 | 2025-02-21 | |
Enamine | EN300-840431-0.1g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 95.0% | 0.1g |
$1106.0 | 2025-02-21 | |
Enamine | EN300-840431-2.5g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 95.0% | 2.5g |
$2464.0 | 2025-02-21 | |
Enamine | EN300-840431-1g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 1g |
$1256.0 | 2023-09-02 | ||
Enamine | EN300-840431-0.05g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 95.0% | 0.05g |
$1056.0 | 2025-02-21 | |
Enamine | EN300-840431-0.5g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 95.0% | 0.5g |
$1207.0 | 2025-02-21 | |
Enamine | EN300-840431-10g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 10g |
$5405.0 | 2023-09-02 | ||
Enamine | EN300-840431-10.0g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 95.0% | 10.0g |
$5405.0 | 2025-02-21 | |
Enamine | EN300-840431-5.0g |
N-[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl]-2,3-dimethylbutanamide |
2648994-33-4 | 95.0% | 5.0g |
$3645.0 | 2025-02-21 |
N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide 関連文献
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamideに関する追加情報
Introduction to N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide (CAS No. 2648994-33-4)
N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2648994-33-4, has garnered attention due to its unique structural features and potential applications in drug development. The molecule incorporates a 1,3-dioxolan moiety, which is a five-membered heterocyclic ring containing two oxygen atoms. This structural component is known for its stability and versatility in chemical synthesis, making it a valuable scaffold for designing novel bioactive molecules.
The presence of the 2,2-dimethyl group in the dioxolan ring enhances the compound's lipophilicity, which can be crucial for membrane permeability and bioavailability. Additionally, the 2-hydroxyethyl side chain introduces a polar hydroxyl group, which may contribute to hydrogen bonding interactions with biological targets. The terminal 2,3-dimethylbutanamide moiety further modulates the compound's physicochemical properties, influencing solubility and metabolic stability.
In recent years, there has been growing interest in exploiting dioxolan derivatives for their potential therapeutic effects. Studies have shown that compounds containing the dioxolan ring can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. The specific arrangement of substituents in N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide suggests that it may interact with biological targets in a manner that could be beneficial for therapeutic intervention.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the 1,3-dioxolan ring typically involves cyclization reactions under controlled conditions. The subsequent functionalization of the ring with the 2-hydroxyethyl and 2,3-dimethylbutanamide groups demands precise control over reaction parameters to avoid unwanted side products. Advanced synthetic techniques such as transition metal catalysis have been employed to enhance reaction efficiency and selectivity.
The pharmacological potential of N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide has been explored in several preclinical studies. These investigations have focused on understanding its interaction with various biological pathways and identifying potential therapeutic applications. Preliminary results indicate that the compound may exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases and metabolic disorders. The lipophilic nature of the molecule suggests that it may cross cell membranes efficiently, enhancing its bioavailability.
The development of novel drug candidates often involves rigorous testing to evaluate their safety and efficacy. Nucleophilic substitution reactions are commonly employed in the synthesis of dioxolan derivatives to introduce functional groups at specific positions on the ring. In the case of N-2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl-2,3-dimethylbutanamide, these reactions are critical for establishing the correct stereochemistry and ensuring that the final product aligns with intended pharmacological properties.
The role of computational chemistry in drug design has become increasingly prominent in recent years. Molecular modeling techniques are used to predict how N-2648994-33-4, along with its analogs, will interact with biological targets at the molecular level. These studies provide valuable insights into binding affinities and mechanisms of action, guiding further optimization efforts. By leveraging computational tools alongside experimental data, researchers can accelerate the discovery process and increase the likelihood of developing successful drug candidates.
The environmental impact of pharmaceutical synthesis is also a critical consideration in modern drug development. Green chemistry principles are being integrated into synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. For N-N-N-(Boc)-amino]-N-methylethylidenemalononitrile CAS No 2648994334>), efforts have been made to employ catalytic systems that improve reaction efficiency while reducing environmental footprint.>
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